2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide
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Overview
Description
2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen can yield reduced forms of the compound.
Substitution: The replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.
Coupling Reactions: Reactions like Suzuki–Miyaura coupling can be used to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its heterocyclic nature allows for the design of novel materials with specific electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple heteroatoms (nitrogen, oxygen, sulfur) allows for diverse binding interactions, which can modulate the activity of the target molecules. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures such as:
Indole Derivatives: Known for their wide range of biological activities.
Triazine Derivatives: Used in various applications, including medicinal chemistry and materials science.
Compared to these compounds, 2-fluorobenzyl [6-(3-pyridyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl] sulfide offers a unique combination of functional groups that can provide distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16FN5OS |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C22H16FN5OS/c23-17-9-3-1-6-15(17)13-30-22-26-21-19(27-28-22)16-8-2-4-10-18(16)25-20(29-21)14-7-5-11-24-12-14/h1-12,20,25H,13H2 |
InChI Key |
QIYJLIZVPCVEFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CN=CC=C5)N=N2)F |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CN=CC=C5)N=N2)F |
Origin of Product |
United States |
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